4-hydroxy-3,4-dihydronaphthalen-1(2H)-one 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a natural product found in Juglans sigillata, Ampelocera edentula, and Juglans mandshurica with data available.
Brand Name: Vulcanchem
CAS No.: 21032-12-2
VCID: VC1621477
InChI: InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
SMILES: C1CC(=O)C2=CC=CC=C2C1O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 21032-12-2

Cat. No.: VC1621477

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one - 21032-12-2

Specification

CAS No. 21032-12-2
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 4-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
Standard InChI Key BGPJTIXJFAGUIF-UHFFFAOYSA-N
SMILES C1CC(=O)C2=CC=CC=C2C1O
Canonical SMILES C1CC(=O)C2=CC=CC=C2C1O

Introduction

Chemical Structure and Identifiers

Structural Characteristics

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one features a bicyclic structure with a fused benzene ring. The compound contains a saturated carbon at the 4-position bearing a hydroxyl group, while a ketone group is present at the 1-position. This arrangement creates a molecule with potential for various interactions with biological systems and other chemical compounds.

Chemical Identifiers and Database Information

The compound is well-documented in chemical databases with various identifiers that facilitate its recognition and classification in scientific research. The table below summarizes the key identifiers associated with 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one:

Identifier TypeValue
CAS Number21032-12-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
IUPAC Name4-hydroxy-3,4-dihydro-2H-naphthalen-1-one
InChIInChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
InChIKeyBGPJTIXJFAGUIF-UHFFFAOYSA-N
SMILESC1CC(=O)C2=CC=CC=C2C1O
DSSTox Substance IDDTXSID30943330
Nikkaji NumberJ584.139I
WikidataQ82920386

Natural Occurrence and Sources

Presence in Plant Species

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one has been reported to occur naturally in Juglans mandshurica, commonly known as the Manchurian walnut . This finding suggests that the compound may play a role in the biochemistry of certain plant species. The presence of this compound in natural sources potentially indicates biological functions that could be of interest to researchers in natural product chemistry and pharmacognosy.

Structure-Activity Relationships

Molecular Features and Their Significance

The structural features of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, particularly the positioning of its functional groups, determine its chemical reactivity and potential biological interactions. The compound contains several key structural elements:

  • A fused bicyclic ring system derived from naphthalene

  • A ketone group at the 1-position

  • A hydroxyl group at the 4-position

  • Partial saturation of one ring

These structural characteristics create a molecule with specific three-dimensional properties that influence its ability to interact with various biological targets and participate in chemical reactions. The hydroxyl group, in particular, provides a site for hydrogen bonding, which can be crucial for biological recognition and activity.

Research Status and Future Perspectives

Future Research Directions

Future research on 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one might productively focus on:

  • Detailed investigation of its biological activities, including potential therapeutic applications

  • Development of efficient synthetic routes for its production

  • Exploration of its role in the biochemistry of Juglans mandshurica and potentially other plant species

  • Structure-activity relationship studies to identify biologically active derivatives

  • Investigation of its potential as a building block for more complex molecules of pharmaceutical interest

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